molecular formula C13H9ClO3S2 B13651983 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride CAS No. 728864-91-3

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride

Cat. No.: B13651983
CAS No.: 728864-91-3
M. Wt: 312.8 g/mol
InChI Key: WMGRSYDWDSOZQG-UHFFFAOYSA-N
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Description

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Addition Reactions: The double bond in the phenylpropenyl moiety can participate in Michael addition reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Bases: Sodium methoxide, potassium carbonate for deprotonation and facilitating nucleophilic attacks.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Thiophene derivatives with various substituents replacing the sulfonyl chloride group.

    Addition Products: Polyfunctional diketones from Michael addition reactions.

    Oxidation and Reduction Products: Alcohols and carboxylic acids depending on the specific reaction conditions.

Scientific Research Applications

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for easy substitution reactions. The phenylpropenyl moiety can undergo addition reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is unique due to the combination of a thiophene ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

728864-91-3

Molecular Formula

C13H9ClO3S2

Molecular Weight

312.8 g/mol

IUPAC Name

5-(3-oxo-3-phenylprop-1-enyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H

InChI Key

WMGRSYDWDSOZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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